2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes both phenoxy and hydrazide functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its corresponding hydrazide. This intermediate is then reacted with 2-hydroxy-5-nitrobenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy and hydrazide groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)acetic acid: Known for its use in organic synthesis and as an intermediate in the production of other compounds.
2-(2,6-dimethylphenoxy)ethanol: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C17H17N3O5 |
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Molecular Weight |
343.33 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O5/c1-11-4-3-5-12(2)17(11)25-10-16(22)19-18-9-13-8-14(20(23)24)6-7-15(13)21/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ |
InChI Key |
LYSNTWRBYKDSSD-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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